(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid
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Overview
Description
Rel-(1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a bromophenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different functional groups.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the cyclopropane ring can influence the compound’s stability and reactivity. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
Rel-(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid: Similar structure with a fluorine atom instead of bromine.
Rel-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-carboxylic acid: Similar structure with a methyl group instead of bromine.
Uniqueness
Rel-(1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C10H9BrO2 |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
(1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9-/m1/s1 |
InChI Key |
DPBUJVBXRABXRH-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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